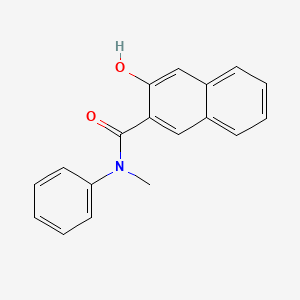

3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide is a chemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . It is known for its unique structure, which includes a naphthalene ring system substituted with a hydroxy group, a methyl group, and a phenyl group attached to a carboxamide moiety .

Métodos De Preparación

The synthesis of 3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with N-methyl-N-phenylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide has diverse scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death . The compound may also interact with DNA or RNA, disrupting essential cellular processes .

Comparación Con Compuestos Similares

3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:

N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds have similar structures but differ in the substitution pattern on the phenyl ring, which can affect their biological activity and chemical properties.

3-hydroxy-N-phenylnaphthalene-2-carboxamide: This compound lacks the methyl group on the nitrogen atom, which can influence its reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Actividad Biológica

3-Hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide is a compound of interest due to its diverse biological activities, particularly its antibacterial and herbicidal properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits antimicrobial activity by inhibiting key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it has been shown to inhibit photosynthetic electron transport in plant chloroplasts, which underpins its herbicidal potential .

Key Mechanisms

- Antibacterial Activity : Inhibition of bacterial cell wall synthesis.

- Herbicidal Activity : Disruption of photosynthetic electron transport.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values highlight its potency:

| Bacterial Strain | MIC (µmol/L) |

|---|---|

| Staphylococcus aureus | 55.0 |

| Methicillin-resistant S. aureus | 28.4 |

| Mycobacterium marinum | 28.4 |

| Mycobacterium kansasii | 13.0 |

These results suggest that modifications in the compound's structure can enhance its antibacterial activity, as seen with derivatives that possess different substituents on the aromatic rings .

Herbicidal Properties

The compound's ability to inhibit photosynthetic electron transport has been confirmed through various studies. For instance, it has been shown to effectively inhibit the chloroplasts' function in spinach (Spinacia oleracea), indicating potential applications in agriculture as an herbicide.

Cytotoxicity

Cytotoxicity assays using human monocytic leukemia THP-1 cells have demonstrated that certain derivatives of this compound exhibit varying levels of cytotoxicity, which is crucial for evaluating their safety profiles in therapeutic applications .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its lipophilicity and the nature of substituents on the aromatic rings. Variations in substituents can lead to different interactions with target proteins involved in photosynthesis and bacterial respiration:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-N-phenylnaphthalene-2-carboxamide | Lacks methyl substitution | Antibacterial and herbicidal |

| 3-Hydroxy-7-methoxy-N-phenylnaphthalene-2-carboxamide | Contains methoxy group | Enhanced antibacterial properties |

| 3-Hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamide | Trifluoromethyl substitution enhances lipophilicity | Superior herbicidal activity |

| 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | Nitro group enhances interaction with proteins | Most active in photosynthetic inhibition |

This table illustrates how structural modifications can significantly alter both biological activity and chemical properties, emphasizing the importance of SAR studies in drug design.

Study on Antimicrobial Activity

A study conducted on a series of ring-substituted derivatives demonstrated that certain compounds showed submicromolar activity against methicillin-resistant Staphylococcus aureus isolates, with MIC values ranging from 0.16 to 0.68 µM. This indicates the potential for developing new antimicrobial agents based on the structure of this compound .

Herbicidal Efficacy Assessment

In agricultural applications, derivatives were tested for their ability to inhibit photosynthetic processes in plants. The results indicated that compounds with higher lipophilicity exhibited greater herbicidal effects, making them suitable candidates for further development as herbicides.

Propiedades

IUPAC Name |

3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-19(15-9-3-2-4-10-15)18(21)16-11-13-7-5-6-8-14(13)12-17(16)20/h2-12,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAGBYSUZAJIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.